molecular formula C12H21F2NO3 B1447747 tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate CAS No. 1334412-58-6

tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B1447747
CAS No.: 1334412-58-6
M. Wt: 265.3 g/mol
InChI Key: QUSXHEXLEPLOGB-UHFFFAOYSA-N
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Description

tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, as well as a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl 3,3-difluoro-4-hydroxymethylpiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including esterification and fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural properties may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups play a crucial role in modulating the compound’s activity. These functional groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
  • tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness: tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both difluoromethyl and hydroxymethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS No. 1303974-47-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉F₂N₁O₃
  • Molecular Weight : 251.27 g/mol
  • Structure : The compound features a piperidine ring with difluoromethyl and hydroxymethyl substituents, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties against amyloid-beta-induced toxicity in astrocytes, suggesting a role in mitigating neurodegenerative processes .

Biological Activity Data

Activity TypeObservationsReference
AChE Inhibition Compounds similar to tert-butyl derivatives have shown IC50 values indicating effective inhibition.
Neuroprotection In vitro studies show increased cell viability in astrocytes exposed to amyloid-beta when treated with the compound.
Cytotoxicity Minimal cytotoxic effects observed at therapeutic concentrations, suggesting safety for further studies.

Case Studies

Several studies have investigated the pharmacological profile of related compounds, which may provide insights into the expected behavior of this compound:

Toxicological Profile

The compound exhibits some hazardous properties:

  • Acute Toxicity : Classified as harmful if swallowed or in contact with skin (H302, H312) .
  • Safety Precautions : Use of appropriate protective measures is recommended during handling due to its potential toxicity.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSXHEXLEPLOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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